Cas no 145202-66-0 (Rizatriptan benzoate)

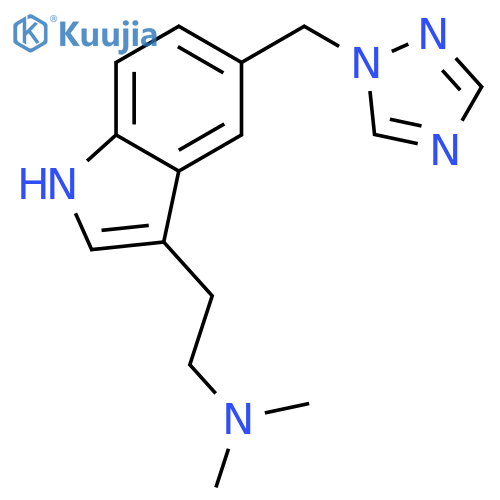

Rizatriptan benzoate structure

商品名:Rizatriptan benzoate

CAS番号:145202-66-0

MF:C22H25N5O2

メガワット:391.466204404831

MDL:MFCD00866224

CID:64913

PubChem ID:354334261

Rizatriptan benzoate 化学的及び物理的性質

名前と識別子

-

- Rizatriptan Benzoate

- MAXALT

- RIZATRIPTANE BENZOATE

- N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-3-ETHANAMINE, BENZOATE

- n,n-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1h-indol-3-yl]ethylamine benzoate

- MK-0462

- MK-462

- Rizatrimptan Benzoate

- Rizatriptan (as benzoate)

- 2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethanamine benzoate

- MK 462

- MK-462 (N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine benzoate salt

- Rizatriptan

- Rizatriptan benzoate salt

- N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine benzoate salt

- Maxalt-MLT

- Rizatriptan (benzoate)

- MK 0462

- Rizatriptan benzoate [USAN:USP]

- L 705126

- WR978S7QHH

- L 705,126

- Rizatriptan Benzoate (Maxalt)

- AK163196

- 3-(2-(Dimethylamino)ethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)indole monobenzoate

- 1H-Indole-3-ethanam

- SCHEMBL41226

- R0181

- 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, monobenzoate

- Q27292788

- A808337

- benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

- Rizatriptan benzoate (USAN:USP)

- HMS2051B16

- NSC758919

- RIZATRIPTAN BENZOATE (EP MONOGRAPH)

- Rizatriptan benzoate, United States Pharmacopeia (USP) Reference Standard

- NSC-758919

- AKOS015855933

- Rizatriptan Benzoate ODT

- N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine benzoate

- RIZATRIPTAN BENZOATE (MART.)

- RIZATRIPTAN BENZOATE [EP MONOGRAPH]

- RHB-103

- HMS2235M18

- RIZATRIPTAN BENZOATE [MI]

- rizatriptan, benzoate

- D00675

- RIZATRIPTAN BENZOATE [USP-RS]

- RIZATRIPTAN BENZOATE [WHO-DD]

- CHEMBL1201032

- RIZATRIPTAN BENZOATE [ORANGE BOOK]

- DTXCID8085428

- HMS2093K08

- Rizatriptanbenzoate

- CCG-101039

- Rizatriptan benzoate, European Pharmacopoeia (EP) Reference Standard

- S1607

- Pharmakon1600-01505189

- RIZATRIPTAN BENZOATE (USP-RS)

- RIZATRIPTAN BENZOATE (USP MONOGRAPH)

- HMS3715D08

- J-524222

- SR-01000763588

- HMS3369I15

- NSC 758919

- INT-0008

- Rizatriptan for system suitability, European Pharmacopoeia (EP) Reference Standard

- UNII-WR978S7QHH

- Rizatriptan benzoate salt, >=98% (HPLC)

- KS-1189

- HMS3884K21

- DTXSID20162937

- HMS3393B16

- SW197669-2

- JPRXYLQNJJVCMZ-UHFFFAOYSA-N

- FT-0631171

- Rizatriptan benzoate (JAN/USP)

- MFCD00866224

- SR-01000763588-3

- AC-734

- 3-[2-(Dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole monobenzoate

- J-008071

- RIZATRIPTAN BENZOATE [JAN]

- RIZATRIPTAN BENZOATE [VANDF]

- R0107

- AMY8935

- MLS001424197

- RIZATRIPTAN BENZOATE [MART.]

- BCP02149

- N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-3-ETHANAMINE BENZOATE

- MK-462 Benzoate

- 3-(2-(Dimethylamino)ethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)indole monobenzoate

- CHEBI:8875

- Rizatriptan Benzoate [USAN]

- SMR000525252

- 145202-66-0

- L-705,126

- RIZAFILM

- DIMETHYL-[2-(5-[1,2,4]TRIAZOL-1-YLMETHYL-1H-INDOL-3-YL)-ETHYL]-AMINE BENZOATE

- HY-B0206

- RIZATRIPTAN BENZOATE [USP MONOGRAPH]

- HMS3655K09

- 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine benzoate

- AB07521

- NC00289

- DB-015783

- Rizatriptan benzoate

-

- MDL: MFCD00866224

- インチ: 1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)

- InChIKey: JPRXYLQNJJVCMZ-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O.N1([H])C([H])=C(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C2C([H])=C(C([H])([H])N3C([H])=NC([H])=N3)C([H])=C([H])C1=2

計算された属性

- せいみつぶんしりょう: 391.20100

- どういたいしつりょう: 391.201

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 412

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 87

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 178.0 to 182.0 deg-C

- ふってん: 504.8±60.0 °C at 760 mmHg

- フラッシュポイント: 259.1±32.9 °C

- 屈折率: 1.645

- ようかいど: H2O: ≥5mg/mL

- PSA: 87.04000

- LogP: 3.29660

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- マーカー: 8241

- ようかいせい: H2O: ≥5mg/mL

Rizatriptan benzoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H303

- 警告文: P312

- 危険物輸送番号:3259

- WGKドイツ:3

- 危険カテゴリコード: 61

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- リスク用語:R34

- ちょぞうじょうけん:room temp

Rizatriptan benzoate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Rizatriptan benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 100442-250MG |

Rizatriptan benzoate, 99%, an agonist at serotonin 5-HT1B and 5-HT1D receptors, used to treat acute migraine attacks |

145202-66-0 | 99% | 250MG |

¥ 2420 | 2022-04-26 | |

| Key Organics Ltd | KS-1189-1MG |

Rizatriptan benzoate |

145202-66-0 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1604880-200MG |

145202-66-0 | 200MG |

¥10753.88 | 2023-01-05 | |||

| MedChemExpress | HY-B0206-10mM*1 mL in DMSO |

Rizatriptan benzoate |

145202-66-0 | 99.94% | 10mM*1 mL in DMSO |

¥550 | 2024-04-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1512-10mg |

Rizatriptan benzoate |

145202-66-0 | 99.72% | 10mg |

¥ 345 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43710-50mg |

Rizatriptan benzoate |

145202-66-0 | 50mg |

¥698.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43710-10mg |

Rizatriptan benzoate |

145202-66-0 | 10mg |

¥198.0 | 2021-09-08 | ||

| DC Chemicals | DCAPI1466-250 mg |

Rizatriptan Benzoate |

145202-66-0 | >99% | 250mg |

$400.0 | 2022-02-28 | |

| BAI LING WEI Technology Co., Ltd. | 100442-10mg |

Rizatriptan benzoate, 99%, an agonist at serotonin 5-HT1B and 5-HT1D receptors, used to treat acute migraine attacks |

145202-66-0 | 99% | 10mg |

¥ 328 | 2022-04-26 | |

| TRC | R545000-5mg |

Rizatriptan Benzoate |

145202-66-0 | 5mg |

$ 57.00 | 2023-09-06 |

Rizatriptan benzoate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

145202-66-0 (Rizatriptan benzoate) 関連製品

- 144034-80-0(Rizatriptan)

- 260435-42-5(Rizatriptan N10-Oxide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145202-66-0)Rizatriptan benzoate

清らかである:99%

はかる:50mg

価格 ($):201.0